The Dual-Pronged Assault of CBP-501 Acetate on Pancreatic Cancer: A Technical Guide
The Dual-Pronged Assault of CBP-501 Acetate on Pancreatic Cancer: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of CBP-501 acetate (B1210297) (canfosfamide), a novel therapeutic agent under investigation for the treatment of pancreatic cancer. Developed for researchers, scientists, and drug development professionals, this document elucidates the core molecular pathways targeted by CBP-501 and its synergistic effects with conventional chemotherapy, supported by quantitative data from preclinical and clinical studies.
Core Mechanism of Action: A Two-Fold Strategy
CBP-501, a synthetic peptide, employs a unique dual mechanism to combat pancreatic cancer. It functions as both a G2 checkpoint abrogator and a calmodulin (CaM) inhibitor , leading to enhanced cytotoxicity of platinum-based chemotherapies.
G2 Checkpoint Abrogation: Undermining DNA Damage Repair
In response to DNA damage, cancer cells often arrest in the G2 phase of the cell cycle to allow for DNA repair, a process regulated by a complex signaling cascade. CBP-501 disrupts this crucial checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.
CBP-501 achieves this by inhibiting multiple serine/threonine kinases that are key to establishing the G2 arrest. These include:
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Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2): Central players in the DNA damage response pathway.
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MAPKAP-K2 (MK2): A downstream effector in the p38 MAPK pathway involved in cell cycle control.
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C-Tak1: A kinase that phosphorylates and inactivates Cdc25C.
By inhibiting these kinases, CBP-501 prevents the inhibitory phosphorylation of Cdc25C, a phosphatase that activates the cyclin B/CDK1 complex, the master regulator of entry into mitosis.
Calmodulin (CaM) Inhibition: Enhancing Platinum Efficacy
CBP-501 binds directly to calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes, including ion transport. This interaction is believed to increase the intracellular concentration of platinum-based drugs like cisplatin (B142131).[1] The elevated intracellular platinum levels lead to more extensive DNA damage, thereby potentiating the cytotoxic effects of the chemotherapy.[1]
Induction of Immunogenic Cell Death (ICD)
In combination with platinum agents, CBP-501 has been shown to promote immunogenic cell death (ICD).[2][3] This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), such as surface exposure of calreticulin (B1178941) and release of high-mobility group box 1 (HMGB1). These molecules act as "eat me" signals to dendritic cells, promoting an anti-tumor immune response.
Quantitative Data
Preclinical Data: Kinase Inhibition
The inhibitory activity of CBP-501 against key G2 checkpoint kinases has been quantified, demonstrating its potency as a multi-targeted agent.
| Kinase | IC50 (µM) |
| MAPKAP-K2 | 0.9 |
| C-Tak1 | 1.4 |
| CHK1 | 3.4 |
| CHK2 | 6.5 |
Clinical Data: Phase II Trial in Advanced Pancreatic Cancer (NCT04953962)
A randomized Phase II clinical trial evaluated the efficacy and safety of CBP-501 in combination with cisplatin and nivolumab (B1139203) in patients with advanced exocrine pancreatic cancer who had received at least two prior lines of systemic therapy.[4][5][6][7]
Patient Demographics and Baseline Characteristics (N=36)
| Characteristic | Arm 1 (CBP25/CDDP/Nivo) | Arm 2 (CBP16/CDDP/Nivo) | Arm 3 (CBP25/CDDP) | Arm 4 (CDDP/Nivo) |
| Number of Patients | 9 | 9 | 9 | 9 |
| Median Age (years) | 65 | 68 | 63 | 66 |
| ECOG PS 0/1 | 4/5 | 5/4 | 4/5 | 5/4 |
| Liver Metastases | 6 | 7 | 6 | 7 |
Efficacy Outcomes
| Outcome | Arm 1 (CBP25/CDDP/Nivo) | Arm 2 (CBP16/CDDP/Nivo) | Arm 3 (CBP25/CDDP) | Arm 4 (CDDP/Nivo) |
| 3-Month Progression-Free Survival (3MPFS) | 44.4% | 44.4% | 11.1% | 33.3% |
| Overall Response Rate (ORR) | 22.2% (2 PRs) | 0% | 0% | 0% |
| Median Progression-Free Survival (mPFS, months) | 2.4 | 2.1 | 1.5 | 1.5 |
| Median Overall Survival (mOS, months) | 6.3 | 5.3 | 3.7 | 4.9 |
Experimental Protocols
In Vitro Kinase Assay for CHK1 Inhibition
This protocol outlines a method to determine the inhibitory effect of CBP-501 on CHK1 kinase activity.[8][9][10][11][12]
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Cell Lysate Preparation: Culture pancreatic cancer cells and prepare whole-cell extracts.
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Immunoprecipitation: Incubate cell lysates with an anti-CHK1 antibody to specifically isolate the CHK1 protein.
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Kinase Reaction: In a kinase buffer, combine the immunoprecipitated CHK1, a recombinant fragment of CDC25C as the substrate, ATP (including radiolabeled [γ-32P]ATP), and varying concentrations of CBP-501.
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Incubation: Allow the reaction to proceed at 30°C for 30 minutes.
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Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
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Protein Separation: Separate the reaction products by SDS-polyacrylamide gel electrophoresis.
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Detection: Visualize the phosphorylated CDC25C substrate by autoradiography.
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Analysis: Quantify the band intensities to determine the extent of CHK1 inhibition at each CBP-501 concentration and calculate the IC50 value.
Surface Plasmon Resonance (SPR) for Calmodulin Binding
This protocol describes the use of SPR to characterize the binding affinity of CBP-501 to calmodulin.[13][14]
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Chip Preparation: Immobilize purified calmodulin onto a sensor chip surface using amine coupling chemistry.
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Analyte Preparation: Prepare a series of dilutions of CBP-501 in a suitable running buffer.
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Binding Measurement: Inject the CBP-501 dilutions over the calmodulin-coated sensor chip surface and a reference surface. The change in the refractive index upon binding is measured in real-time and recorded as a sensorgram.
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Regeneration: After each injection, regenerate the sensor surface to remove bound CBP-501.
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Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd), which reflects the binding affinity, is calculated as kd/ka.
Measurement of Intracellular Platinum Concentration by ICP-MS
This protocol details the quantification of intracellular platinum levels following treatment with cisplatin and CBP-501 using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][9][11][15][16][17][18]
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Cell Treatment: Culture pancreatic cancer cells and treat them with cisplatin in the presence or absence of CBP-501 for a defined period.
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Cell Lysis: Harvest and lyse the cells.
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Sample Digestion: Digest the cell lysates using concentrated nitric acid.
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ICP-MS Analysis: Introduce the digested samples into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements in the sample, and the mass spectrometer separates and quantifies the platinum ions.
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Data Analysis: Compare the platinum concentrations in cells treated with cisplatin alone to those treated with the combination of cisplatin and CBP-501 to determine the effect of CBP-501 on intracellular platinum accumulation.
Immunogenic Cell Death (ICD) Marker Analysis
This protocol describes methods to assess the cell surface exposure of calreticulin and the release of HMGB1, key markers of ICD.[3][19][20][21][22]
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Calreticulin Exposure (Flow Cytometry):
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Treat pancreatic cancer cells with the drug combination.
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Stain the non-permeabilized cells with a fluorescently labeled anti-calreticulin antibody.
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Analyze the cells by flow cytometry to quantify the percentage of cells with surface-exposed calreticulin.
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HMGB1 Release (ELISA):
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Treat pancreatic cancer cells as described above.
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Collect the cell culture supernatant.
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Quantify the concentration of HMGB1 in the supernatant using a commercially available ELISA kit.
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Conclusion
CBP-501 acetate exhibits a multifaceted mechanism of action against pancreatic cancer, characterized by the abrogation of the G2 DNA damage checkpoint and the inhibition of calmodulin, which synergistically enhances the efficacy of platinum-based chemotherapy. Furthermore, its ability to induce immunogenic cell death suggests a potential to engage the host immune system in the anti-tumor response. The promising results from the Phase II clinical trial, particularly in combination with cisplatin and nivolumab, warrant further investigation of CBP-501 as a novel therapeutic strategy for this challenging disease.
References
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- 3. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]
- 4. A multicenter, randomized phase 2 study to establish combinations of CBP501, cisplatin and nivolumab for ≥3rd-line treatment of patients with advanced pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
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